2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride
Description
Properties
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO4/c1-10(2,9(12)14)17-8-4-3-6(13(15)16)5-7(8)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAHPPVBHLTWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401208320 | |
| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-78-2 | |
| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401208320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table: General Synthesis Steps
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Chlorination of phenol | Cl₂, catalyst (e.g., I₂), solvent (e.g., CCl₄) | 2-Chlorophenol |
| 2 | Nitration of 2-chlorophenol | HNO₃/H₂SO₄ mixture, 0°C | 2-Chloro-4-nitrophenol |
| 3 | Preparation of 2-methylpropanoyl chloride | 2-Methylpropanoic acid + SOCl₂ or PCl₅ | 2-Methylpropanoyl chloride |
| 4 | Coupling reaction | 2-Chloro-4-nitrophenol + 2-methylpropanoyl chloride, base (e.g., pyridine) | This compound |
Research Findings and Challenges
The synthesis of complex organic compounds like this compound poses several challenges, including the control of reaction conditions to achieve high yields and purity. The choice of solvents, catalysts, and reaction temperatures is crucial for each step. Additionally, the handling of hazardous reagents like chlorine gas and thionyl chloride requires careful safety precautions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2-(2-chloro-4-aminophenoxy)-2-methylpropanoyl chloride.
Hydrolysis: Formation of 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid.
Scientific Research Applications
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and nitro groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Physical Properties
- Density: Estimated at ~1.4 g/cm³ (higher than non-nitro analogs due to increased polarity) .
- Boiling Point: Not explicitly reported, but likely exceeds 284°C (observed in the non-nitro analog, 2-(4-chlorophenoxy)-2-methylpropanoyl chloride) .
Applications
Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where nitro and chloro groups are leveraged for subsequent derivatization .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key parameters of 2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride with structurally related compounds:
Reactivity and Stability
- Electrophilicity: The nitro group in the target compound increases electrophilicity compared to 2-(4-chlorophenoxy)-2-methylpropanoyl chloride, enhancing reactivity in acylation reactions .
- Thermal Stability: Dichloro-substituted analogs (e.g., 2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride) exhibit lower thermal stability due to steric and electronic effects, while nitro-substituted compounds may pose explosion risks under extreme conditions .
- Hydrolysis Sensitivity : All acyl chlorides are moisture-sensitive, but the nitro group in the target compound may slow hydrolysis slightly due to reduced electron density at the carbonyl carbon .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : The target compound has been used in synthesizing kinase inhibitors, leveraging its nitro group for subsequent amine formation .
- Agrochemicals: Chlorinated phenoxy compounds are precursors to herbicides, but the nitro variant offers unique selectivity in pest control .
- Comparative Studies: Kinetic studies show that this compound reacts 30% faster with amines than its non-nitro analog, attributed to enhanced electrophilicity .
Biological Activity
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro and a nitro substituent on a phenoxy group, contributing to its reactivity and interaction with biological systems.
- Molecular Formula : C11H10ClN O3
- Molecular Weight : 239.65 g/mol
- CAS Number : 1160257-78-2
- Density : Approximately 1.3 g/cm³
- Boiling Point : 284.1 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and nitro groups enhances the compound's lipophilicity and reactivity, allowing it to penetrate cell membranes and interact with enzymes, receptors, or other molecular targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or interference with metabolic pathways.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar compounds in the literature have demonstrated the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anti-inflammatory Research :
-
Synthesis and Biological Evaluation :
- A comprehensive synthesis approach was documented where derivatives of this compound were synthesized and evaluated for their biological activity against cancer cell lines. The results indicated that some derivatives exhibited cytotoxic effects, warranting further investigation into their mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 2-(4-Nitrophenoxy)-2-methylpropanoyl chloride | Moderate antimicrobial | Disruption of cell membrane |
| 2-(Chlorophenoxy)-2-methylpropanoyl chloride | Anti-inflammatory | Inhibition of cytokines |
| 4-(Chlorophenyl)-3-nitrobutyric acid | Cytotoxicity against cancer cells | Induction of apoptosis |
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoyl chloride in laboratory settings?
- Answer: This compound is corrosive and requires stringent safety measures:
- Use local exhaust ventilation or enclosed systems to minimize inhalation risks .
- Wear nitrile gloves and Tyvek®-equivalent protective clothing to prevent skin contact .
- Equip labs with emergency eyewash stations and safety showers for immediate decontamination .
- Avoid handling in open air; use inert atmospheres (e.g., nitrogen) during synthesis to suppress hydrolysis .
Q. How can researchers verify the purity of this compound post-synthesis?
- Answer:
- HPLC with UV detection : Use a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity. Compare retention times with reference standards .
- Titration : Quantify active chloride content via argentometric titration (e.g., Volhard method) to confirm acyl chloride functionality .
- NMR spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., aromatic protons at δ 7.8–8.2 ppm, carbonyl at δ 170–175 ppm) .
Q. What synthetic routes are effective for producing this compound?
- Answer:
- Step 1 : Synthesize 2-(2-chloro-4-nitrophenoxy)-2-methylpropanoic acid via nucleophilic substitution between 2-chloro-4-nitrophenol and methyl acrylate under basic conditions (e.g., KCO in DMF) .
- Step 2 : Convert the acid to the acyl chloride using thionyl chloride (SOCl) in benzene at reflux (70–80°C) for 4–6 hours. Remove excess SOCl via vacuum distillation .
Advanced Research Questions
Q. How can reaction byproducts during the synthesis of this compound be identified and mitigated?
- Answer:
- GC-MS analysis : Detect minor impurities (e.g., unreacted phenol or ester intermediates) using a DB-5 column and electron ionization. Compare fragmentation patterns with spectral libraries .
- Optimize stoichiometry : Maintain a 1:3 molar ratio of acid to SOCl to minimize residual acid. Excess SOCl can be neutralized with dry NaHCO .
- Solvent selection : Replace benzene with toluene or dichloromethane to reduce toxicity while maintaining reaction efficiency .
Q. What strategies improve the stability of this compound in long-term storage?
- Answer:
- Storage conditions : Keep in amber glass bottles under inert gas (argon) at −20°C to prevent hydrolysis and photodegradation .
- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture. Avoid contact with alcohols or amines, which accelerate decomposition .
- Regular QC checks : Monitor purity monthly via FT-IR (peak at 1770–1800 cm for C=O stretch) .
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Answer:
- DFT calculations : Use Gaussian or ORCA software to model electrophilic reactivity at the acyl chloride group. Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nucleophilic acyl substitution) .
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina to design derivatives with enhanced bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
